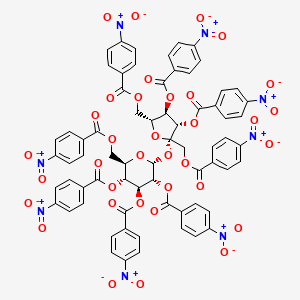
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic organic compound that belongs to the class of steroidal esters. This compound is characterized by the presence of a nitrooxy group, which is known for its potential biological activities. It is structurally related to corticosteroids and has been studied for its various pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Nitration: Introduction of the nitrooxy group at the 11th position of the steroidal backbone.
Esterification: Formation of the propanoate ester at the 17th position.
The nitration reaction is usually carried out using nitric acid or a nitrate ester in the presence of a catalyst. The esterification can be achieved using propanoic anhydride or propanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrooxy group can yield amino derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to corticosteroids.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which is known to modulate various biological processes. The compound may also interact with steroid receptors, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Similar to dexamethasone, used in various inflammatory conditions.
Uniqueness
11-(Nitrooxy)-3,20-dioxopregna-1,4-dien-17-yl propanoate is unique due to the presence of the nitrooxy group, which can release nitric oxide. This adds an additional layer of biological activity compared to traditional corticosteroids, potentially offering enhanced therapeutic effects.
Eigenschaften
CAS-Nummer |
23074-99-9 |
|---|---|
Molekularformel |
C24H31NO7 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(17-acetyl-10,13-dimethyl-11-nitrooxy-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C24H31NO7/c1-5-20(28)31-24(14(2)26)11-9-18-17-7-6-15-12-16(27)8-10-22(15,3)21(17)19(32-25(29)30)13-23(18,24)4/h8,10,12,17-19,21H,5-7,9,11,13H2,1-4H3 |
InChI-Schlüssel |
AKRDEILXKSRTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O[N+](=O)[O-])C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



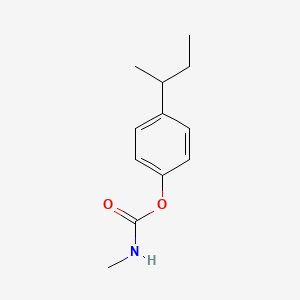
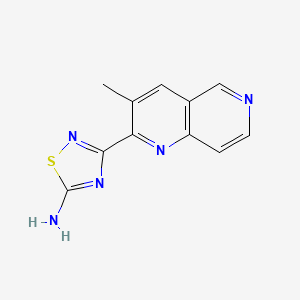
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
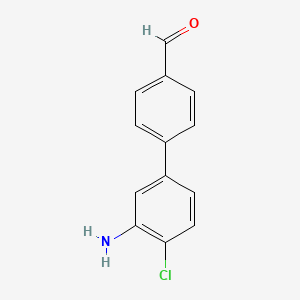
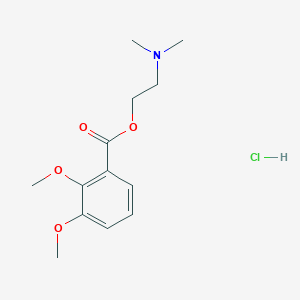
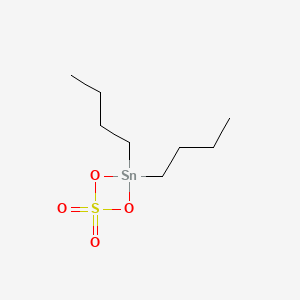
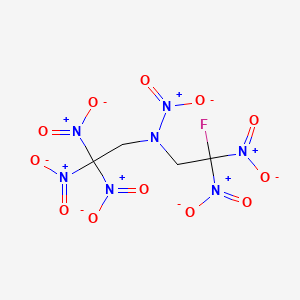
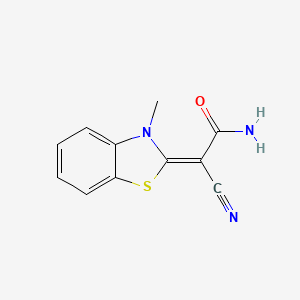
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

